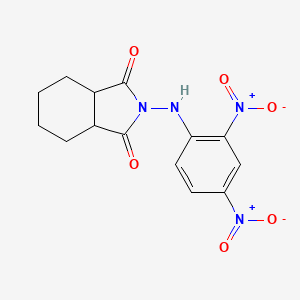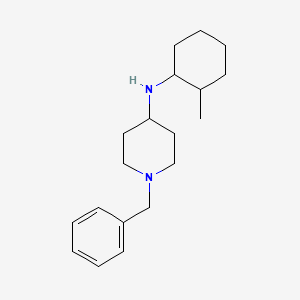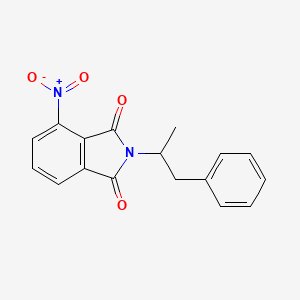![molecular formula C21H19NO7 B5199838 (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one](/img/structure/B5199838.png)
(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one: is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one typically involves multi-step organic reactions. The starting materials often include 4,5-dimethoxy-2-nitrobenzaldehyde and 4-ethoxyphenylacetic acid. The key steps in the synthesis may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine: Potential medicinal applications include the development of new drugs. The compound’s structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for target proteins.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking and UV curable resins.
Quaternary Ammonium Compounds: These are used in disinfectants and surfactants due to their antimicrobial properties.
Uniqueness: What sets (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one apart is its combination of functional groups and the furan ring, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research and industrial applications highlight its versatility and importance.
Propiedades
IUPAC Name |
(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-4-28-16-7-5-13(6-8-16)18-11-15(21(23)29-18)9-14-10-19(26-2)20(27-3)12-17(14)22(24)25/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZVXLMQRDIAM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(furan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![Methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5199769.png)

![1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline](/img/structure/B5199793.png)
![6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5199812.png)
![ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate](/img/structure/B5199817.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)

![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)
